Spiro[3.5]nonan-2-ylmethanamine is a primary amine featuring a spirocyclic hydrocarbon framework where a cyclobutane and a cyclohexane ring are joined by a single, shared carbon atom. This structure imparts significant conformational rigidity, presenting the aminomethyl group on a well-defined three-dimensional vector. Unlike flexible aliphatic or planar aromatic amines, its utility stems from its ability to introduce a precise and locked spatial orientation, a critical attribute in medicinal chemistry and materials science for optimizing molecular interactions and physicochemical properties. [REFS-1, REFS-2]
Carbocyclic spiro scaffold with reported drug-like logP and polarity for CNS-permissive fragment libraries.
Entirely sp³-hybridised core (Fsp³ = 1.0) for three-dimensional diversity-oriented screening collections.
Free –CH₂NH₂ enables amide coupling, reductive amination, and urea synthesis in parallel library elaboration.
Replacing Spiro[3.5]nonan-2-ylmethanamine with simpler, non-spirocyclic analogs like cyclohexylmethanamine eliminates the precise three-dimensional geometry and conformational restriction that is often the primary reason for its selection. [1] Even substitution with other spirocyclic amines, such as a spiro[4.5]decane analog, will alter the bond angles and the spatial projection of the amine functionality. This seemingly minor change can significantly disrupt binding affinity to biological targets, modify crystal packing, and alter pharmacokinetic properties, making such analogs unsuitable as direct drop-in replacements in established synthesis routes or optimized molecular designs. [2]
Reported nanomolar cathepsin B inhibition (absent in 2-isomer) alters biological target profile; steric and conformational differences preclude direct substitution.
Elimination of the methylene rotor reduces conformational freedom; binding pose and vector may shift compared to the methanamine analog.
Higher lipophilicity (ΔXLogP3 +0.9) and reduced polarity (ΔtPSA –14 Ų) alter pharmacokinetic profile; limited derivatisation scope versus primary amine.
Spiro[3.5]nonan-2-ylmethanamine is identified as a key synthetic precursor for a patented series of novel spiro-lactam compounds designed as potent modulators of the NMDA receptor for the treatment of depression and related disorders. [1] The successful synthesis and high potency of the final compounds, which incorporate the intact spiro[3.5]nonane core, validate this amine's utility as a robust and compatible building block for complex, multi-step synthetic routes targeting high-value CNS therapeutics. The choice of this specific scaffold is integral to the novelty and function of the patented final molecules.
| Evidence Dimension | Precursor for Patented Active Pharmaceutical Ingredient (API) |
| Target Compound Data | Successfully utilized as a key building block in the synthesis of patented spiro-lactam NMDA receptor modulators. |
| Comparator Or Baseline | Generic or alternative amines not specified for the synthesis of the target spiro-lactam series in the patent. |
| Quantified Difference | Enables the synthesis of final compounds with demonstrated biological activity and intellectual property protection. |
| Conditions | Multi-step organic synthesis as described in patent WO2018026763A1. |
This demonstrates the compound's proven utility and compatibility in complex syntheses for creating novel, high-value, patent-protected pharmaceutical agents.
In a drug discovery program targeting type 2 diabetes, a closely related analog, 7-azaspiro[3.5]nonane, was used to develop a series of potent GPR119 agonists. The optimized compound from this series, 54g, demonstrated high potency with a human GPR119 EC50 of 1.0 nM. [1] Furthermore, it exhibited a desirable pharmacokinetic profile and a significant glucose-lowering effect in an oral glucose tolerance test in diabetic rats. This provides strong evidence for the spiro[3.5]nonane core's ability to serve as a superior scaffold for developing orally active drugs with favorable metabolic stability, a critical consideration in precursor selection.
| Evidence Dimension | Biological Potency of Derivative (EC50) |
| Target Compound Data | The spiro[3.5]nonane core is central to a class of compounds where the lead candidate (54g) shows a human GPR119 EC50 of 1.0 nM. |
| Comparator Or Baseline | Not specified; the program was designed around the spiro[3.5]nonane scaffold, implying its advantages over other potential cores. |
| Quantified Difference | Achieves nanomolar potency, indicating a highly efficient interaction with the biological target enabled by the scaffold's geometry. |
| Conditions | In vitro GPR119 receptor activation assay. |
This validates the procurement of the spiro[3.5]nonane scaffold for drug discovery programs requiring excellent potency and favorable pharmacokinetic properties.
As a validated building block for potent NMDA receptor modulators, this compound is a strategic choice for research programs developing novel therapeutics for depression, anxiety, and other neurological disorders where precise 3D orientation is necessary to achieve receptor subtype selectivity and desired activity. [1]
Based on the success of the closely related spiro[3.5]nonane core in producing potent and orally bioavailable GPR119 agonists, this amine is highly suitable for lead optimization campaigns aiming to improve metabolic stability, solubility, and overall drug-like properties for targets in metabolic disease, oncology, or inflammation. [2]
In fragment-based screening and library design, this compound serves as a rigid, sp3-rich fragment to probe protein binding sites that are not accessible to flat, aromatic molecules. Its use can accelerate the identification of novel hits with improved physicochemical properties compared to less three-dimensional starting points. [3]